molecular formula C19H21N5O4 B2894517 1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034407-38-8

1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2894517
CAS No.: 2034407-38-8
M. Wt: 383.408
InChI Key: QTTNSTBDFYKYOK-UHFFFAOYSA-N
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Description

1-((1-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex synthetic compound designed for advanced chemical and pharmacological research. Its molecular architecture integrates several privileged pharmacophores, including a benzo[d][1,3]dioxole group, an azetidine ring, a 1,2,3-triazole linkage, and a pyrrolidin-2-one moiety. The presence of the 1,2,3-triazole suggests potential application in chemical biology and medicinal chemistry, often resulting from click chemistry reactions, which are extensively used in bioconjugation and fragment-based drug discovery (https://pubchem.ncbi.nlm.nih.gov/compound/71784520). The benzo[d][1,3]dioxole structure is a common feature in bioactive molecules, indicating that this compound may be of significant interest for investigating novel therapeutic agents (https://webbook.nist.gov/cgi/cbook.cgi?ID=C23512461&Units=SI). This product is intended for research purposes by qualified laboratory personnel only. It is not approved for use in humans or animals and must not be administered for any diagnostic, therapeutic, or personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[[1-[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-18-2-1-5-22(18)8-14-9-24(21-20-14)15-10-23(11-15)19(26)7-13-3-4-16-17(6-13)28-12-27-16/h3-4,6,9,15H,1-2,5,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTNSTBDFYKYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its azetidine-triazole-pyrrolidinone scaffold. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name/Identifier Core Structure Key Substituents/Features Biological Activity/Notes Reference
Target Compound Azetidine-Triazole-Pyrrolidinone Benzo[d][1,3]dioxol-5-yl, acetyl group Hypothesized CNS/metabolic activity -
YA1 (Pyrrolidine derivative) Pyrrolidin-2,4-dione Benzyl, dimethyl, methylidene groups Synthetic precursor for spiroisoxazolines
5-(Benzo[d][1,3]dioxol-5-yl)pyrazole Pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Anticonvulsant (tested in vivo)
Triazine-Pyrrolidinone () Triazine-Pyrrolidinone Methylphenethyl, amino groups Dual FFAR1/FFAR4 allosteric modulator
Key Observations:
  • Azetidine vs.
  • Triazole vs. Triazine : The triazole’s hydrogen-bonding capacity may enhance target interactions compared to triazine-based compounds, which rely on π-π stacking .
  • Benzo[d][1,3]dioxol-5-yl Group : Shared with the anticonvulsant pyrazole derivative (), this moiety is linked to improved blood-brain barrier penetration and metabolic stability .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison
Property Target Compound YA1 () ’s Pyrazole ’s Triazine
Molecular Weight ~450-500 g/mol (est.) 285.34 g/mol 288.33 g/mol 437.50 g/mol
LogP (Lipophilicity) Moderate (est. 2.5-3.5) High (3.8) Moderate (2.9) High (4.1)
Metabolic Stability Likely high (dioxole) Moderate High (dioxole) Moderate
Bioactivity Unknown (hypothesized) Not reported Anticonvulsant FFAR1/FFAR4 modulation
  • Lipophilicity: The target compound’s logP is expected to balance blood-brain barrier penetration and solubility, aided by the pyrrolidinone’s polarity.
  • Metabolic Stability : The benzo[d][1,3]dioxol group, as seen in ’s compound, likely confers resistance to cytochrome P450 oxidation .

Q & A

Q. What are the recommended synthetic strategies for constructing the azetidine-triazole-pyrrolidinone scaffold in this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the azetidine ring via nucleophilic substitution or ring-closing reactions using 2-(benzo[d][1,3]dioxol-5-yl)acetyl precursors. (ii) Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core. (iii) Methylation of the triazole followed by coupling with pyrrolidin-2-one. Optimize steric hindrance by adjusting reaction temperatures (e.g., 60–80°C for CuAAC) and using catalysts like CuI .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent connectivity, particularly the benzo[d][1,3]dioxol-5-yl and triazole-methyl-pyrrolidinone linkages.
  • X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, addressing challenges like disorder in flexible azetidine or triazole moieties .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, noting fragmentation patterns of the acetyl-azetidine group .

Q. How can researchers evaluate the compound’s preliminary biological activity?

  • Methodological Answer :
  • Conduct in vitro assays targeting neurological or antimicrobial pathways (e.g., GABA receptor modulation for anticonvulsant activity or bacterial growth inhibition).
  • Use dose-response curves (IC50_{50}/EC50_{50}) and compare with structurally related compounds, such as benzo[d][1,3]dioxol-5-yl derivatives .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be systematically resolved?

  • Methodological Answer :
  • Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the benzo[d][1,3]dioxol-5-yl or pyrrolidinone groups.
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target specificity .

Q. What computational approaches are effective in predicting the compound’s reactivity and binding interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Screen against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on the triazole and pyrrolidinone motifs.
  • MD simulations : Assess conformational stability of the azetidine ring in solvated environments .

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :
  • Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading).
  • Use flow chemistry for exothermic steps (e.g., azide formation) to enhance control and scalability.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMF/EtOH mixtures) .

Q. What strategies address challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Screen crystallization conditions using vapor diffusion (e.g., methanol/water) with additives like crown ethers to stabilize the azetidine ring.
  • Resolve twinning or disorder issues in SHELXL by applying restraints to flexible moieties (e.g., triazole-methyl group) .

Data Analysis and Optimization

Q. How can researchers design SAR studies to improve metabolic stability?

  • Methodological Answer :
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzo[d][1,3]dioxol-5-yl ring to reduce oxidative metabolism.
  • Replace the pyrrolidin-2-one with a bioisostere (e.g., tetrahydrofuran-2-one) and assess pharmacokinetic profiles via LC-MS/MS .

Q. What analytical methods resolve stereochemical uncertainties in the azetidine-triazole core?

  • Methodological Answer :
  • Use chiral HPLC with cellulose-based columns to separate enantiomers.
  • Apply NOESY NMR to determine spatial proximity between azetidine protons and triazole substituents .

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